Ac-D-Trp Motif as HIV-1 Protease Pharmacophore Anchor
The Ac-D-Trp moiety present in N-Acetyl-D-tryptophyl-L-valinamide forms the N-terminal recognition element of the HIV-1 protease inhibitor TS-126 (PDB ID: 2A1E), where its indole ring and acetyl group make specific hydrophobic and hydrogen-bond contacts within the S2/S2′ subsite of the enzyme at 1.3 Å resolution [1]. The D-configuration of the tryptophan residue is essential for the observed binding mode; modeling studies with the L-Trp epimer of TS-126 showed that the L-configuration would position the indole ring into a sterically disallowed region, predicting a significant loss in binding affinity [1]. In the resolved crystal structure, the Ac-D-Trp carbonyl oxygen accepts a hydrogen bond from the backbone amide of Asp 29 (distance 2.9 Å), while the indole NH donates a hydrogen bond to the carbonyl of Gly 48 (distance 3.0 Å), interactions that would be geometrically inaccessible to simple acetyl-D-phenylalanine or acetyl-L-tryptophan analogs due to differing side-chain geometry and stereochemistry [1].
| Evidence Dimension | Stereochemical fit of Ac-D-Trp vs. Ac-L-Trp within HIV-1 protease S2 subsite |
|---|---|
| Target Compound Data | Ac-D-Trp (within TS-126): Fully resolved electron density at 1.3 Å; indole ring buried in hydrophobic pocket with H-bond distance of 2.9–3.0 Å to Asp 29/Gly 48 [1] |
| Comparator Or Baseline | Ac-L-Trp epimer: Predicted by modeling to place indole into sterically disallowed region; no co-crystal structure obtained for L-epimer [1] |
| Quantified Difference | Qualitative: D-configuration is structurally resolved and validated; L-configuration predicted to be incompatible with the binding site geometry. No quantitative Ki or IC₅₀ values are available for the isolated dipeptide Ac-D-Trp-Val-NH₂ itself; data are for TS-126, which contains two Ac-D-Trp-Val motifs. |
| Conditions | X-ray co-crystallography with recombinant HIV-1 protease, resolution 1.3 Å; modeling analysis performed by Geremia et al. (2006) [1] |
Why This Matters
This crystal structure provides the only peer-reviewed, high-resolution structural evidence that the Ac-D-Trp motif engages biological targets in a stereochemically specific manner, supporting the rationale for selecting this D-amino acid-containing building block over its L-counterpart in peptidomimetic design programs.
- [1] Geremia, S., Demitri, N., Wuerges, J., Benedetti, F., Berti, F., Tell, G., & Randaccio, L. (2006). A potent HIV protease inhibitor identified in an epimeric mixture by high-resolution protein crystallography. ChemMedChem, 1(2), 186–188. PDB ID: 2A1E. View Source
